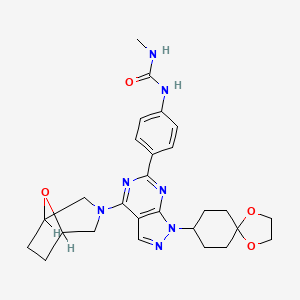
WYE-125132
Overview
Description
WYE-125132, also known as WYE-132, is a highly potent and specific inhibitor of the mammalian target of rapamycin (mTOR) kinase. It is an ATP-competitive inhibitor that targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This compound has shown significant potential in preclinical studies for its antitumor activity, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
WYE-125132, also known as WYE-132, is a highly potent, ATP-competitive, and specific inhibitor of the mammalian target of rapamycin (mTOR) kinase . mTOR is a major component of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway that is dysregulated in 50% of all human malignancies . WYE-132 targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .
Mode of Action
WYE-132 interacts with its targets, mTORC1 and mTORC2, by ATP-competitive inhibition . This interaction results in the inhibition of mTORC1 and mTORC2 in diverse cancer models both in vitro and in vivo . Importantly, WYE-132 targets P-AKT (S473) and AKT function without significantly reducing the steady-state level of the PI3K/PDK1 activity biomarker P-AKT (T308), highlighting a prominent and direct regulation of AKT by mTORC2 in cancer cells .
Biochemical Pathways
The inhibition of mTORC1 and mTORC2 by WYE-132 affects the PI3K/AKT/mTOR signaling pathway . mTORC1 is an essential mediator of PI3K/AKT through its direct phosphorylation of the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor eIF4E-binding protein 1 (4EBP1) . mTORC2 phosphorylates and activates AKT, a key regulator of cell growth, metabolism, and survival .
Pharmacokinetics
It is known that wye-132 is administered orally to tumor-bearing mice, suggesting that it has good oral bioavailability .
Result of Action
WYE-132 has been shown to elicit a substantially stronger inhibition of cancer cell growth and survival, protein synthesis, cell size, bioenergetic metabolism, and adaptation to hypoxia compared with the rapalog temsirolimus/CCI-779 . It has also been reported to induce caspase-dependent apoptosis in ovarian cancer cells .
Action Environment
It is known that wye-132 shows potent single-agent antitumor activity against various types of tumors in mice, and its activity is further enhanced when co-administered with bevacizumab .
Biochemical Analysis
Biochemical Properties
WYE-125132 interacts with the mammalian target of rapamycin (mTOR), a major component of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway . It inhibits mTORC1 and mTORC2 in diverse cancer models in vitro and in vivo . Unlike rapamycin, which inhibits mTOR through allosteric binding to mTORC1 only, this compound inhibits both mTORC1 and mTORC2 .
Cellular Effects
This compound has been shown to potently inhibit the proliferation of primary and established human ovarian cancer cells . It induces caspase-dependent apoptosis in ovarian cancer cells . It also blocks mTORC1/2 activation and inhibits the expression of mTOR-regulated genes .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively inhibiting ATP at the mTOR kinase site . It targets P-AKT (S473) and AKT function without significantly reducing the steady-state level of the PI3K/PDK1 activity biomarker P-AKT (T308), highlighting a prominent and direct regulation of AKT by mTORC2 in cancer cells .
Temporal Effects in Laboratory Settings
It has been shown to elicit a substantially stronger inhibition of cancer cell growth and survival, protein synthesis, cell size, bioenergetic metabolism, and adaptation to hypoxia compared to the rapalog temsirolimus/CCI-779 .
Dosage Effects in Animal Models
In animal models, oral administration of this compound showed potent single-agent antitumor activity against various types of tumors . An optimal dose of this compound achieved a substantial regression of large tumors and caused complete regression of A498 large tumors when coadministered with bevacizumab .
Metabolic Pathways
It is known to be a part of the PI3K/AKT/mTOR pathway .
Subcellular Localization
Given its role as an mTOR inhibitor, it is likely to be found in the same subcellular locations as mTOR, which is known to reside in at least two functional multiprotein complexes, mTORC1 and mTORC2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
WYE-125132 is synthesized through a series of chemical reactions involving the formation of a pyrazolo[3,4-d]pyrimidine core. The synthetic route typically involves the following steps:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of the spirocyclic moiety.
- Coupling with the phenyl group.
- Final modifications to achieve the desired compound.
The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 97% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is produced in bulk and undergoes rigorous quality control to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions
WYE-125132 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different functional groups to the compound, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s activity .
Scientific Research Applications
WYE-125132 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study mTOR signaling pathways.
Biology: Investigated for its role in cellular processes such as growth, proliferation, and apoptosis.
Medicine: Demonstrated significant antitumor activity in preclinical studies, making it a potential candidate for cancer therapy.
Industry: Utilized in the development of new therapeutic agents targeting mTOR pathways.
Comparison with Similar Compounds
WYE-125132 is unique in its ability to inhibit both mTORC1 and mTORC2, unlike rapamycin and its analogues (rapalogs), which only inhibit mTORC1. This dual inhibition results in a more comprehensive blockade of mTOR signaling, leading to enhanced antitumor activity. Similar compounds include:
Rapamycin: Inhibits mTORC1 but not mTORC2.
Temsirolimus: A rapalog that also targets mTORC1.
Everolimus: Another rapalog with similar properties to temsirolimus.
This compound’s ability to target both mTOR complexes makes it a more potent and effective anticancer agent compared to these similar compounds .
Properties
IUPAC Name |
1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHHRYZMBGPBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649521 | |
| Record name | 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144068-46-1 | |
| Record name | 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


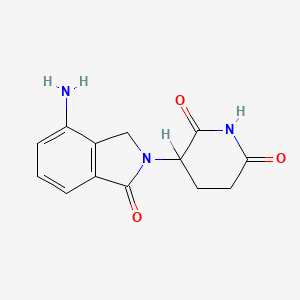
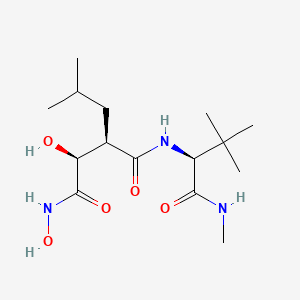
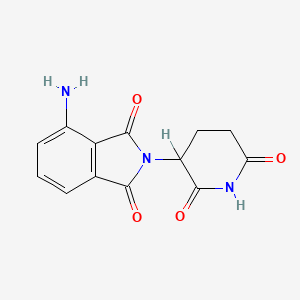
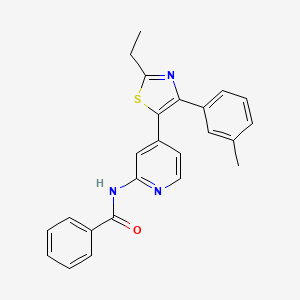
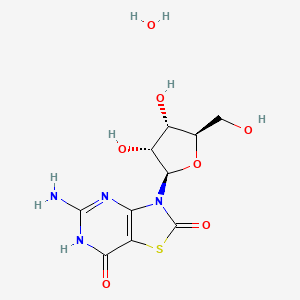
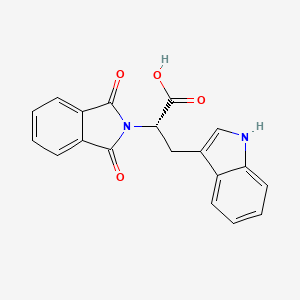

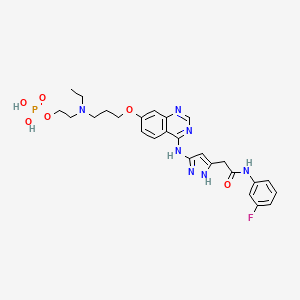
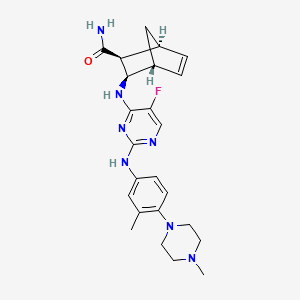
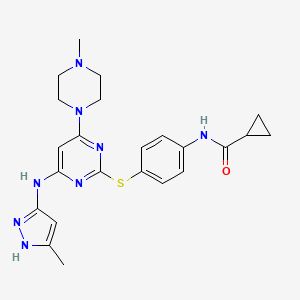

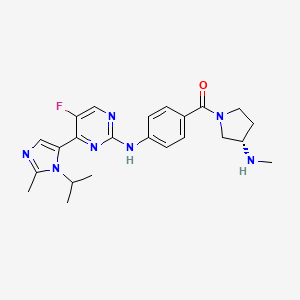
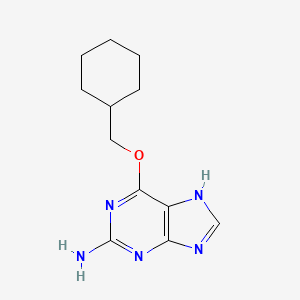
![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)
